molecular formula C17H16N2O3S B2784846 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide CAS No. 477885-85-1

2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide

Cat. No. B2784846
CAS RN: 477885-85-1
M. Wt: 328.39
InChI Key: PTTYSZVJKNJBMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidation formation by using AlMe3 as a catalyst . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It likely contains a benzene ring (from the “benzenecarboxamide” part of the name), attached to which is a sulfonyl group bonded to a cyanophenyl group. The “N-isopropyl” part indicates the presence of an isopropyl group attached to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of similar compounds. For instance, cyanoacetamide-N-derivatives, which are similar to this compound, are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide acts as a chelating agent, binding to metals and forming stable complexes. This binding can be used to modulate the activity of enzymes, as well as to facilitate drug delivery. In addition, this compound can bind to nucleic acids, such as DNA and RNA, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes. It has been used to study the effects of metal ions on enzymes, as well as to study the structure and function of proteins and nucleic acids. In addition, this compound has been used to study the effects of drugs on cells and tissues, as well as to study the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is soluble in a variety of solvents. In addition, this compound is stable in aqueous solutions, and can be stored for long periods of time. However, this compound can be toxic and should be handled with care. In addition, this compound can be difficult to work with due to its low solubility in some solvents.

Future Directions

There are several potential future directions for research on 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide. These include further study of its mechanism of action, its effects on enzymes and proteins, and its potential applications in drug delivery. In addition, further study of the structure and function of this compound could lead to the development of new compounds with similar properties. Finally, further research on the effects of this compound on cells and tissues could lead to new treatments for diseases.

Synthesis Methods

2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide is synthesized from 2-cyano-N-isopropylbenzenesulfonamide and isopropylbenzene-1,2-dicarboxylic acid. The reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide. The reaction is heated at temperatures ranging from 100-150°C for several hours, and is then cooled to room temperature. The product is collected by filtration and dried.

Scientific Research Applications

2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide is useful in a variety of scientific research applications. It has been used in the synthesis of new molecules, such as polymers, polypeptides, and small molecules. It has also been used in the study of biological processes, such as enzyme inhibition and drug delivery. In addition, this compound has been used in the study of the structure and function of proteins and nucleic acids.

properties

IUPAC Name

2-(2-cyanophenyl)sulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12(2)19-17(20)14-8-4-6-10-16(14)23(21,22)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYSZVJKNJBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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